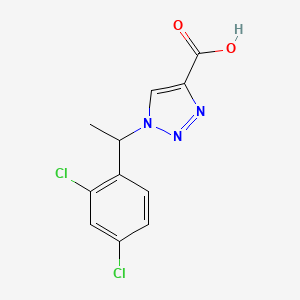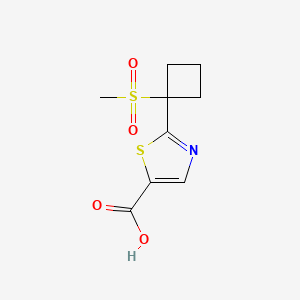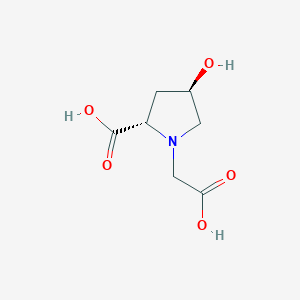![molecular formula C11H9N5O2 B11783181 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11783181.png)
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-甲基吡唑并[1,5-a]吡嗪-4-基)-1H-咪唑-4-羧酸是一种复杂的杂环化合物,在药物化学和材料科学领域引起了广泛的兴趣。该化合物具有独特的结构,结合了吡唑并环和咪唑环,使其成为多种应用的多功能骨架。
准备方法
合成路线和反应条件
1-(2-甲基吡唑并[1,5-a]吡嗪-4-基)-1H-咪唑-4-羧酸的合成通常涉及在碱(如氢化钠(NaH))存在下,在二甲基甲酰胺(DMF)中,于升高的温度下,使4-氯吡唑并[1,5-a]吡嗪与叔丁基氰基乙酸酯反应 。该反应导致形成吡唑并[1,5-a]吡嗪-4-基乙腈,其可以通过后续反应进一步转化为所需的羧酸衍生物。
工业生产方法
文献中没有详细记载该化合物的工业生产方法。上述合成路线的可扩展性表明,类似的条件可以适用于大规模生产,可能涉及连续流动反应器和优化的反应条件,以确保高产率和纯度。
化学反应分析
反应类型
1-(2-甲基吡唑并[1,5-a]吡嗪-4-基)-1H-咪唑-4-羧酸会发生各种类型的化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂(如高锰酸钾 (KMnO₄) 或过氧化氢 (H₂O₂))进行氧化。
还原: 还原反应可以使用还原剂(如硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄))进行。
取代: 该化合物可以进行亲核取代反应,特别是在吡唑并环上,使用试剂如卤代烷或酰氯。
常用试剂和条件
氧化: KMnO₄ 在酸性或中性条件下。
还原: NaBH₄ 在甲醇或乙醇中,LiAlH₄ 在醚中。
取代: 卤代烷或酰氯在碱(如三乙胺 (TEA))存在下。
主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能生成羧酸或酮,而还原可能生成醇或胺。
科学研究应用
1-(2-甲基吡唑并[1,5-a]吡嗪-4-基)-1H-咪唑-4-羧酸具有广泛的科学研究应用:
化学: 用作合成更复杂杂环化合物的构建块.
生物学: 研究其作为酶抑制剂的潜力及其与生物大分子的相互作用.
医学: 探索其抗癌特性及其作为治疗剂的潜力.
工业: 用于开发荧光探针和用于光学应用的材料.
作用机制
1-(2-甲基吡唑并[1,5-a]吡嗪-4-基)-1H-咪唑-4-羧酸的作用机制涉及其与特定分子靶标和途径的相互作用。 已知该化合物通过结合其活性位点来抑制某些酶,从而阻断其催化活性 。这种抑制会导致各种生物学效应,例如抑制癌细胞增殖或调节代谢途径。
相似化合物的比较
类似化合物
吡唑并[1,5-a]嘧啶: 这些化合物具有类似的吡唑并环结构,以其光物理性质和在材料科学中的应用而闻名.
咪唑并[1,2-a]吡嗪: 这些化合物具有类似的咪唑环,用作酶抑制剂和治疗剂.
独特性
1-(2-甲基吡唑并[1,5-a]吡嗪-4-基)-1H-咪唑-4-羧酸的独特性在于它结合了吡唑并环和咪唑环,这为各种应用提供了多功能骨架。它能够进行多种类型的化学反应以及其在不同科学领域的潜力使其成为研究和开发的宝贵化合物。
属性
分子式 |
C11H9N5O2 |
|---|---|
分子量 |
243.22 g/mol |
IUPAC 名称 |
1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9N5O2/c1-7-4-9-10(12-2-3-16(9)14-7)15-5-8(11(17)18)13-6-15/h2-6H,1H3,(H,17,18) |
InChI 键 |
PLTQVGRGFFPTME-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN2C=CN=C(C2=C1)N3C=C(N=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11783111.png)



![(S)-3-(3,5-Dimethyl-4-((1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidin-9-yl)oxy)benzamido)-3-(pyridin-3-yl)propanoic acid](/img/structure/B11783137.png)

![5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B11783159.png)
![Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B11783168.png)


